![molecular formula C18H21NOS B2983287 2-(4-methylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide CAS No. 477886-00-3](/img/structure/B2983287.png)
2-(4-methylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-methylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide” is a complex organic molecule. It contains an acetamide group (CH3CONH2), which is a derivative of acetic acid where the hydroxyl group has been replaced by an amine group . The molecule also contains a sulfanyl group (R-SH), which is a functional group consisting of a sulfur atom bonded to a hydrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acetamide and sulfanyl groups would likely have a significant impact on the molecule’s overall structure and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting point, boiling point, solubility, and reactivity. Unfortunately, without specific data, it’s difficult to provide an analysis of these properties for this compound .Applications De Recherche Scientifique
1. Glutaminase Inhibition and Anticancer Properties
2-(4-methylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide and its analogs are explored as glutaminase inhibitors. These compounds have shown potential in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, indicating their relevance in cancer research and treatment (Shukla et al., 2012).
2. Coordination Complexes and Antioxidant Activity
The compound forms coordination complexes with metals like Cobalt (II) and Copper (II), indicating its potential in the field of inorganic chemistry. These complexes have been studied for their antioxidant activities, demonstrating significant in vitro activity, which could be relevant in biomedical applications (Chkirate et al., 2019).
3. Metabolism in Herbicides
Research has been conducted on the comparative metabolism of chloroacetamide herbicides, including derivatives of this compound, in human and rat liver microsomes. This study contributes to understanding the metabolic pathways and potential toxicological aspects of herbicides containing similar compounds (Coleman et al., 2000).
4. Chemoselective Acetylation in Antimalarial Drug Synthesis
This compound is involved in the chemoselective acetylation of 2-aminophenol, which is a crucial step in the synthesis of antimalarial drugs. This research contributes to the field of medicinal chemistry, particularly in the development of new antimalarial agents (Magadum & Yadav, 2018).
5. Antibacterial and Antifungal Properties
Studies on N-substituted sulfanilamide derivatives of this compound have shown these compounds to possess antibacterial properties, although their antifungal activity was not significant. This research is relevant in the search for new antibacterial agents (Lahtinen et al., 2014).
6. Electronic and Biological Interactions
There has been an evaluation of electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide, a derivative of the primary compound, with polar liquids. This research is significant in the context of drug design and pharmacology, especially regarding the compound's interactions in different solvents (Bharathy et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact withDihydrofolate reductase , both in humans and yeast .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a process ofnucleophilic substitution . This involves the compound donating an electron pair to form a covalent bond with its target .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methylphenyl)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-14-3-7-16(8-4-14)13-18(20)19-11-12-21-17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDZXQDZPRCRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCCSC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

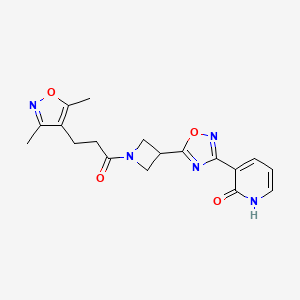
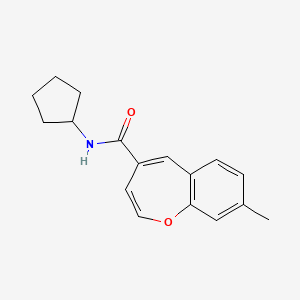
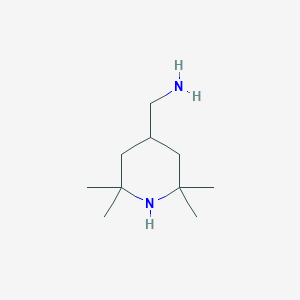
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2983209.png)
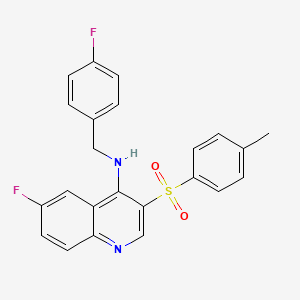
![2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2983211.png)
![[4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride](/img/structure/B2983214.png)
![6-(3-Hydroxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2983216.png)
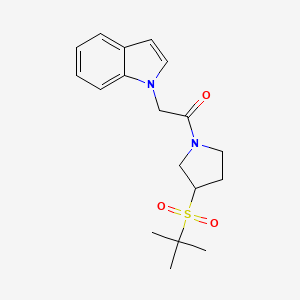
![Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate](/img/structure/B2983222.png)


![(3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2983226.png)
![N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]but-2-ynamide](/img/structure/B2983227.png)